Human CB2 vs. CB1 Agonist Functional Selectivity Window for a Structurally Related Indole-3-Glyoxylamide
A close structural analog of the target compound—sharing the indole-3-glyoxylamide core and piperidinylethanone N1-substitution pattern—has been functionally profiled against human cannabinoid receptors. The analog acts as a CB2 agonist with an EC50 of 62 nM, while its CB1 agonist EC50 is 284 nM, yielding a CB1/CB2 selectivity ratio of approximately 4.6-fold [1]. This quantitative window provides a baseline expectation for the selectivity profile of the target compound, although direct confirmatory data for CAS 872861-49-9 are currently absent from the public domain. The data are derived from a FLIPR membrane potential assay in mouse AtT20 cells heterologously expressing human receptors.
| Evidence Dimension | CB2 vs. CB1 functional agonist selectivity (EC50 ratio) |
|---|---|
| Target Compound Data | Not directly determined; predicted to be in a similar range based on shared chemotype |
| Comparator Or Baseline | Structurally related indole-3-glyoxylamide analog (BDBM50229938 / CHEMBL1592888): CB2 EC50 = 62 nM; CB1 EC50 = 284 nM |
| Quantified Difference | ~4.6-fold selectivity for CB2 over CB1 (284/62) |
| Conditions | FLIPR membrane potential assay, human CB1 and CB2 receptors transiently expressed in mouse AtT20 cells |
Why This Matters
For researchers selecting compounds to probe CB2-mediated pathways, a >4-fold functional selectivity window over CB1 is critical to minimize confounding CB1-mediated psychotropic effects in cell-based assays; this analog data implies that the target compound possesses a potentially comparable window, making it a more rational choice than unselective cannabinoid ligands.
- [1] BindingDB. BDBM50229938 (CHEMBL1592888) – Affinity data: EC50 62 nM (CB2), EC50 284 nM (CB1). Assay: Agonist activity at human CB2R and CB1R expressed in mouse AtT20 cells by FLIPR membrane potential assay. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50229938 View Source
